molecular formula C21H36O5 B1679406 (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid CAS No. 150627-37-5

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

Cat. No.: B1679406
CAS No.: 150627-37-5
M. Wt: 368.5 g/mol
InChI Key: KZTSLHQKWLYYAC-GOSISDBHSA-N
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Description

®-3-Hexadecanoyl-5-hydroxymethyltetronic acid is a chiral compound with a unique structure that includes a hexadecanoyl group and a hydroxymethyltetronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hexadecanoyl-5-hydroxymethyltetronic acid typically involves the esterification of hexadecanoic acid with 5-hydroxymethyltetronic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of ®-3-Hexadecanoyl-5-hydroxymethyltetronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Hexadecanoyl-5-hydroxymethyltetronic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution, under acidic conditions.

    Reduction: Sodium borohydride in methanol, under mild heating.

    Substitution: Thionyl chloride in dichloromethane, at room temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Hexadecanoyl-5-hydroxymethyltetronic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in cell signaling and metabolism. Its ability to interact with various enzymes and receptors makes it a candidate for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, ®-3-Hexadecanoyl-5-hydroxymethyltetronic acid is investigated for its potential anti-inflammatory and antioxidant properties. It may also have applications in the treatment of metabolic disorders and as a component of drug delivery systems.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique structure allows it to impart specific properties to polymers and other materials, making it useful in the production of coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of ®-3-Hexadecanoyl-5-hydroxymethyltetronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hexadecanoyl group allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways. The hydroxymethyltetronic acid moiety can interact with active sites of enzymes, modulating their activity and influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid: A saturated fatty acid commonly found in animal and plant fats.

    5-Hydroxymethyltetronic acid: A tetronic acid derivative with potential biological activity.

    Palmitic acid: Another name for hexadecanoic acid, widely used in the food and cosmetic industries.

Uniqueness

®-3-Hexadecanoyl-5-hydroxymethyltetronic acid is unique due to its combination of a long-chain fatty acid and a tetronic acid moiety. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.

Properties

CAS No.

150627-37-5

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2R)-4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one

InChI

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3/t18-/m1/s1

InChI Key

KZTSLHQKWLYYAC-GOSISDBHSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)C1C(=O)C(OC1=O)CO

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RK682;  RK 682;  RK-682

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
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(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
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(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
Reactant of Route 4
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
Reactant of Route 5
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid
Reactant of Route 6
(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

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